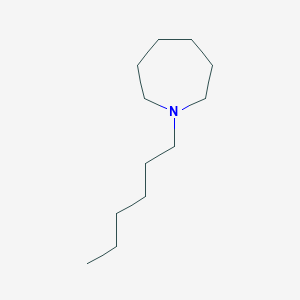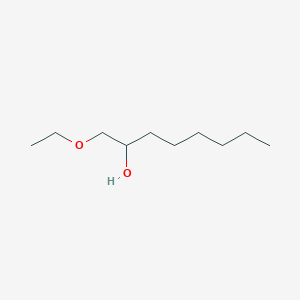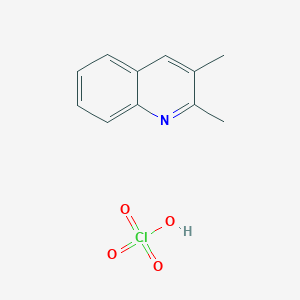
Azanide;dichlorocobalt;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;dichlorocobalt;hydrate is a coordination compound that consists of azanide (NH₂⁻), dichlorocobalt (CoCl₂), and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanide;dichlorocobalt;hydrate typically involves the reaction of cobalt(II) chloride with azanide in the presence of water. The reaction can be represented as follows: [ \text{CoCl}_2 + 2 \text{NH}_3 \rightarrow \text{Co(NH}_2\text{)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;dichlorocobalt;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: Ligand substitution reactions can occur, where the azanide or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes. Ligand substitution reactions can result in a variety of cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Azanide;dichlorocobalt;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cobalt complexes, which are studied for their catalytic properties and electronic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as catalysts for chemical reactions and components in electronic devices.
Wirkmechanismus
The mechanism of action of azanide;dichlorocobalt;hydrate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the ligands present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) chloride hydrate: Similar in composition but lacks the azanide ligand.
Lithium amide: Contains the azanide ligand but with lithium instead of cobalt.
Sodium amide: Another azanide compound with sodium as the metal center.
Uniqueness
Azanide;dichlorocobalt;hydrate is unique due to the presence of both azanide and dichlorocobalt components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse coordination complexes makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13820-77-4 |
|---|---|
Molekularformel |
Cl2CoH8N3O-3 |
Molekulargewicht |
195.92 g/mol |
IUPAC-Name |
azanide;dichlorocobalt;hydrate |
InChI |
InChI=1S/2ClH.Co.3H2N.H2O/h2*1H;;4*1H2/q;;+2;3*-1;/p-2 |
InChI-Schlüssel |
DHMQXOQEYCQPKD-UHFFFAOYSA-L |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].O.Cl[Co]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


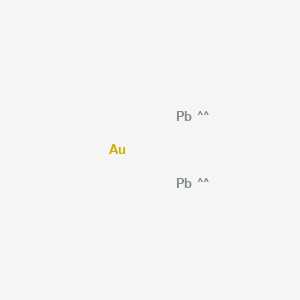
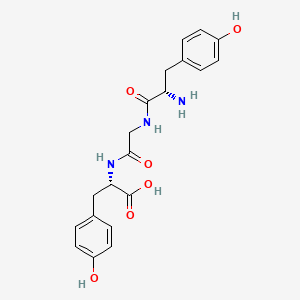

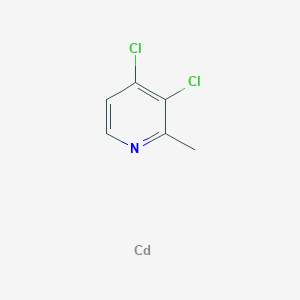
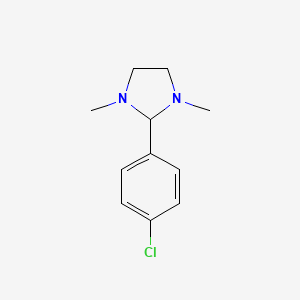
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
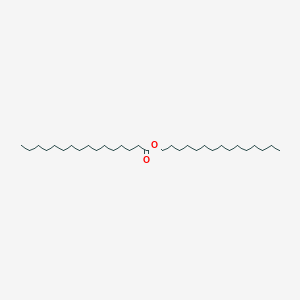

phosphanium bromide](/img/structure/B14717137.png)


